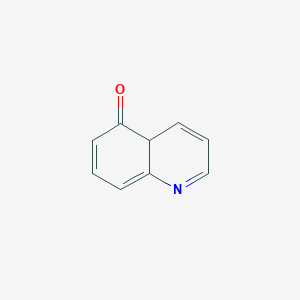

Quinolin-5(4aH)-one

説明

Quinolin-5(4aH)-one is a bicyclic heterocyclic compound featuring a quinoline backbone fused with a ketone group at the 5-position. This scaffold is pivotal in medicinal chemistry due to its diverse bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties . Its derivatives often exhibit modified pharmacokinetic profiles depending on substituents and fused ring systems. For example, 3H-pyrano[2,3-c]quinolin-5(6H)-one (a structural analog) undergoes thermal [3,3] sigmatropic rearrangement to form furo[2,3-c]quinolin-4(5H)-one, highlighting its synthetic versatility .

特性

分子式 |

C9H7NO |

|---|---|

分子量 |

145.16 g/mol |

IUPAC名 |

4aH-quinolin-5-one |

InChI |

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-7H |

InChIキー |

AAAKYYKQVNUCPU-UHFFFAOYSA-N |

正規SMILES |

C1=CC2C(=O)C=CC=C2N=C1 |

製品の起源 |

United States |

科学的研究の応用

Biological Activities

Quinolin-5(4aH)-one exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential as an antibiotic agent.

- Anticancer Properties : Research suggests that Quinolin-5(4aH)-one may inhibit cancer cell proliferation, particularly in leukemia and breast cancer models . Its mechanism may involve inducing apoptosis in cancer cells.

- Antiviral Activity : Some derivatives of Quinolin-5(4aH)-one have demonstrated efficacy against viruses, including HIV, by inhibiting viral replication .

Anticancer Activity

A study investigated the effects of Quinolin-5(4aH)-one on human tumor cell lines. The compound exhibited significant cytotoxicity against K-562 (chronic myelogenous leukemia) and MV4;11 (acute myelogenous leukemia) cell lines. The results indicated that doses as low as 10 µM could effectively reduce cell viability, suggesting its potential as an anticancer therapeutic agent .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of Quinolin-5(4aH)-one derivatives. The compounds were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity, with some derivatives outperforming conventional antibiotics.

Comparative Analysis with Related Compounds

To better understand the unique properties of Quinolin-5(4aH)-one, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Quinolin-2-one | Basic quinoline structure | Lacks functional groups enhancing reactivity |

| 4-Bromoquinolin-2-one | Bromine substitution at the 4-position | Enhanced biological activity due to bromine |

| 8-Hydroxyquinolin-2-one | Hydroxyl group at the 8-position | Increased solubility and potential for hydrogen bonding |

This table illustrates how Quinolin-5(4aH)-one's structural features contribute to its specific biological activities compared to other quinoline derivatives.

作用機序

The mechanism of action of quinolin-5(4aH)-one and its derivatives involves interaction with various molecular targets and pathways:

類似化合物との比較

Fused-Ring Systems

Key Insights :

- Quinolin-5(4aH)-one derivatives show higher synthetic efficiency (66–79% yields) compared to furoquinolinones, which require low-yield photochemical methods .

- Pyrimidoquinolinones with diamino groups (e.g., 2,4-diamino-7-chloro-10-methylpyrimido[4,5-b]quinolin-5(10H)-one) exhibit enhanced cytotoxicity due to chloro and amino substituents, which improve DNA intercalation .

Substituent Effects on Bioactivity

Key Insights :

Physicochemical Properties

生物活性

Quinolin-5(4aH)-one is a heterocyclic compound with a fused bicyclic structure that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Quinolin-5(4aH)-one, including its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

Quinolin-5(4aH)-one belongs to the quinoline class of compounds, characterized by a nitrogen atom in the aromatic ring. Its molecular formula is , indicating a structure conducive to various chemical modifications that can enhance its biological activity. The presence of functional groups, such as hydroxyl or nitro groups, can significantly influence its pharmacological properties.

1. Antimicrobial Activity

Quinolin-5(4aH)-one exhibits notable antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. For example, a derivative with a fluorine substituent at position 7 demonstrated enhanced antimicrobial activity compared to its non-fluorinated analogs .

2. Antitumor Activity

Research indicates that Quinolin-5(4aH)-one and its derivatives possess anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cell lines, such as K-562 (chronic myelogenous leukemia) and MV4;11 (acute myelogenous leukemia) cells. The mechanism appears to involve the inhibition of specific protein kinases associated with cancer cell proliferation .

3. Enzyme Inhibition

Quinolin-5(4aH)-one has been identified as an inhibitor of various enzymes, including DNA gyrase and NAD(P)H dehydrogenase. These enzymes are critical for bacterial DNA replication and cellular metabolism, respectively. The binding affinity of Quinolin-5(4aH)-one derivatives to these enzymes has been quantified, showing significant negative binding energies that suggest strong interactions .

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of Quinolin-5(4aH)-one derivatives against clinical isolates of Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents in treating resistant infections.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Quinolin-5(4aH)-one | 32 | Pseudomonas aeruginosa |

| 7-Fluoroquinolin-5(4aH)-one | 16 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on Quinolin-5(4aH)-one derivatives showed significant cytotoxic effects on cancer cell lines. For instance, a derivative with an electron-withdrawing group at position 6 was found to reduce cell viability by over 70% at concentrations below 10 µM.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Quinolin-5(4aH)-one | 8 | K-562 |

| 6-Nitroquinolin-5(4aH)-one | 5 | MV4;11 |

The mechanism underlying the biological activities of Quinolin-5(4aH)-one involves several pathways:

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis by targeting DNA gyrase.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Enzyme Inhibition : By binding to active sites on enzymes like NAD(P)H dehydrogenase, it alters their function, leading to metabolic disruptions in target cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。